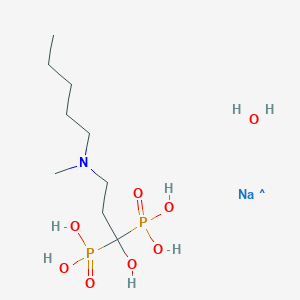
Hydrate ibandronate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrate ibandronate sodium, also known as sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate hydrate, is a nitrogen-containing bisphosphonate. It is primarily used as an anti-resorptive medication for the treatment of osteoporosis and other bone-related diseases. This compound works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrate ibandronate sodium involves the reaction of 1-hydroxy-3-(methylpentylamino)propane-1,1-diphosphonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the dissolution of the diphosphonic acid in water, addition of sodium hydroxide, and subsequent crystallization. The product is then purified and dried to obtain the final hydrate form .
Chemical Reactions Analysis
Types of Reactions
Hydrate ibandronate sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter its chemical structure and properties.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products .
Scientific Research Applications
Hydrate ibandronate sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on bone metabolism and cellular processes.
Medicine: Primarily used in the treatment of osteoporosis and other bone-related diseases.
Industry: Utilized in the development of pharmaceuticals and other medical products.
Mechanism of Action
The mechanism of action of hydrate ibandronate sodium involves its high affinity for hydroxyapatite, a component of the bone mineral matrix. Upon binding to hydroxyapatite, it inhibits osteoclast-mediated bone resorption. This inhibition occurs through the disruption of the osteoclast cytoskeleton and induction of apoptosis (programmed cell death) in osteoclasts. The compound also affects the mevalonate pathway, which is crucial for osteoclast function .
Comparison with Similar Compounds
Hydrate ibandronate sodium is compared with other bisphosphonates such as:
Alendronate: Similar in function but differs in chemical structure and potency.
Zoledronic acid: More potent but has different administration routes and dosing schedules.
Risedronate: Similar in use but varies in its pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between potency and safety. Its once-monthly dosing regimen offers convenience compared to other bisphosphonates that require more frequent administration .
List of Similar Compounds
- Alendronate
- Zoledronic acid
- Risedronate
- Minodronic acid
Properties
Molecular Formula |
C9H25NNaO8P2 |
|---|---|
Molecular Weight |
360.23 g/mol |
InChI |
InChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2 |
InChI Key |
XEBZHSHAWYDRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide](/img/structure/B12460326.png)

![Propyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12460338.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B12460353.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B12460359.png)
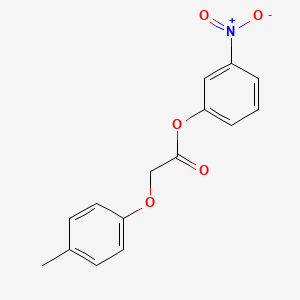
![4-tert-butyl-N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B12460367.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12460394.png)
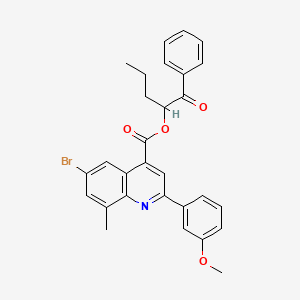
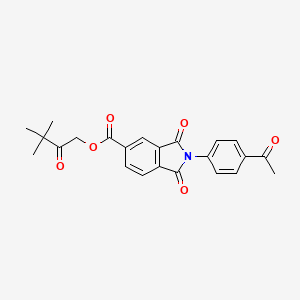
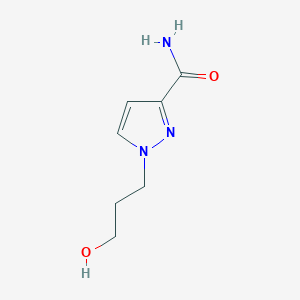
![12,12-dimethyl-7-phenyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B12460415.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12460420.png)
![2-[(4-ethoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12460426.png)
